BChE/HDAC6-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

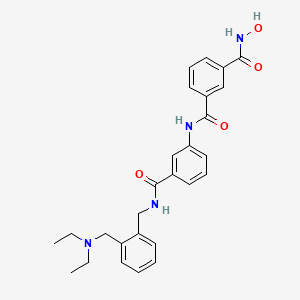

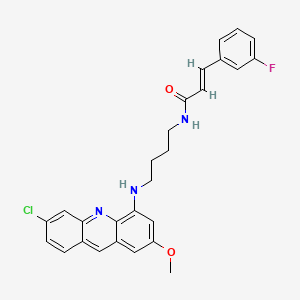

BChE/HDAC6-IN-2 is a selective and potent dual inhibitor of butyrylcholinesterase and histone deacetylase 6. This compound exhibits neuroprotective and reactive oxygen species scavenging activity. It also functions as a metal ion co-agonist, inhibiting tau phosphorylation, and is used in the study of immune and neurological diseases .

Méthodes De Préparation

The synthesis of BChE/HDAC6-IN-2 involves the fusion of core pharmacophoric moieties of butyrylcholinesterase and histone deacetylase 6 inhibitors. The synthetic route includes structure-activity relationship studies to identify compounds with superior inhibitory activity. The preparation method for in vivo studies involves dissolving the compound in a mixture of dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and double-distilled water .

Analyse Des Réactions Chimiques

BChE/HDAC6-IN-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.

Substitution: Substitution reactions can introduce different substituents, potentially enhancing its inhibitory effects. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Applications De Recherche Scientifique

BChE/HDAC6-IN-2 has a wide range of scientific research applications:

Chemistry: It is used to study the inhibition mechanisms of butyrylcholinesterase and histone deacetylase 6.

Biology: The compound is employed in research on neuroprotection and reactive oxygen species scavenging.

Medicine: this compound is investigated for its potential in treating Alzheimer’s disease by inhibiting tau phosphorylation and providing neuroprotective effects.

Industry: The compound’s metal ion chelation properties make it useful in various industrial applications .

Mécanisme D'action

BChE/HDAC6-IN-2 exerts its effects by selectively inhibiting butyrylcholinesterase and histone deacetylase 6. The inhibition of butyrylcholinesterase reduces the breakdown of acetylcholine, enhancing cholinergic transmission. Inhibition of histone deacetylase 6 leads to increased acetylation of α-tubulin and other proteins, affecting various cellular processes. The compound also inhibits tau phosphorylation, which is crucial in the pathology of Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

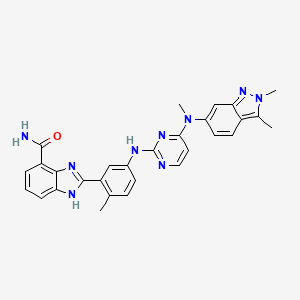

BChE/HDAC6-IN-2 is unique due to its dual inhibitory activity against butyrylcholinesterase and histone deacetylase 6. Similar compounds include:

Compound 24g: Another dual inhibitor with similar neuroprotective effects.

Phenolic compounds: These compounds also inhibit histone deacetylases but may have different specificity and activity profiles.

Other HDAC inhibitors: Various histone deacetylase inhibitors are used in research, each with unique properties and applications .

This compound stands out due to its balanced dual inhibition and potential therapeutic applications in neurodegenerative diseases.

Propriétés

Formule moléculaire |

C27H30N4O4 |

|---|---|

Poids moléculaire |

474.6 g/mol |

Nom IUPAC |

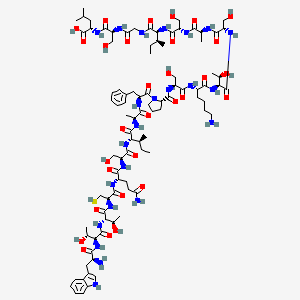

1-N-[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]-3-N-hydroxybenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C27H30N4O4/c1-3-31(4-2)18-23-10-6-5-9-22(23)17-28-25(32)21-13-8-14-24(16-21)29-26(33)19-11-7-12-20(15-19)27(34)30-35/h5-16,35H,3-4,17-18H2,1-2H3,(H,28,32)(H,29,33)(H,30,34) |

Clé InChI |

DQAVDNDLZPSMGW-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C(=O)NO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)

![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)